2-(9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
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Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains a pyrazolo[1,5-c][1,3]oxazin ring, a benzo[e] ring, and a phenol group. The presence of these functional groups suggests that the compound may have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrazolo and benzo rings, the introduction of the chloro and pyridinyl substituents, and the formation of the phenol group . The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the pyrazolo and benzo rings suggests that the compound may have a planar structure. The electronegative chlorine atom and the polar phenol group could introduce regions of positive and negative charge, respectively, leading to interesting electronic properties .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. The phenol group could undergo reactions typical of alcohols, such as esterification or ether formation. The pyrazolo and benzo rings could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the polar phenol group and the electronegative chlorine atom could give the compound some degree of solubility in polar solvents. The compound’s melting and boiling points would be influenced by the strength of the intermolecular forces present .Scientific Research Applications
Docking Studies on Synthesized Compounds for Breast Cancer
A series of chromeno[4,3-b]pyridine derivatives were synthesized and screened for their anticancer activities, particularly against breast cancer (MCF-7 cell line). These compounds underwent computational ADME, Lipinski's analysis, and molecular docking studies to evaluate their interactions and binding energies with cancer cell lines, highlighting the potential of such compounds in cancer research (Abd El Ghani, Elmorsy, & Ibrahim, 2022).
Synthesis of Heterocyclic Compounds with Benzofuran Moiety
Another study focused on synthesizing a range of heterocyclic compounds containing the benzofuran moiety. These compounds, including pyrazolo[5,1-c][1,2,4]triazines and isoxazolo[3,4-d]pyridazine derivatives, were synthesized to explore their potential applications in various fields of chemical research (Abdelhamid, Fahmi, & Alsheflo, 2012).
Fungicidal Activity of Triazole Derivatives
A series of novel 1,2,4-triazole derivatives were designed and synthesized, showcasing moderate to high fungicidal activities against several phytopathogens. This study provides insights into the design and synthesis of compounds with potential applications in agriculture as fungicides (Bai et al., 2020).
Antioxidant and Pharmacological Activities
Phenothiazine derivatives, known for their pharmaceutical properties, were synthesized and evaluated for antioxidant and pharmacological activities. This research highlights the importance of phenothiazine core in developing compounds with potential medical applications (Narule, Gaidhane, & Gaidhane, 2015).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the potential induction of apoptosis within cells .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway. By inhibiting CDK2, the compound disrupts the transition from the G1 phase to the S phase of the cell cycle . This disruption can lead to cell cycle arrest and potentially induce apoptosis, contributing to its potential anti-cancer effects .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . Specifically, it has been found to inhibit the growth of MCF-7 and HCT-116 cell lines effectively . This suggests that the compound could have potential therapeutic applications in the treatment of certain types of cancer .
Properties
IUPAC Name |
2-(9-chloro-5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2/c22-13-8-9-20-15(11-13)18-12-17(14-5-1-2-7-19(14)26)24-25(18)21(27-20)16-6-3-4-10-23-16/h1-11,18,21,26H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCVCSHANFGYPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=CC=C4O)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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